
2-(2-Methylphenyl)oxirane
Overview
Description
2-(2-Methylphenyl)oxirane, also known as 2-o-tolyloxirane or ortho-methylstyrene oxide, is an epoxide derivative with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol . Its structure consists of an oxirane (epoxide) ring substituted with a 2-methylphenyl group at the second carbon. The compound has a monoisotopic mass of 134.073165 Da and a ChemSpider ID of 133131. It is registered under CAS number 2783-26-8 and is used in organic synthesis, particularly as an intermediate in pharmaceuticals and polymer chemistry .
Preparation Methods
Corey-Chaykovsky Epoxidation of Methyl Ketones
The Corey-Chaykovsky reaction enables the direct conversion of ketones to epoxides via sulfur ylide intermediates. For 2-(2-Methylphenyl)oxirane synthesis, this method utilizes 2-methylacetophenone as the substrate and dimethyloxosulfonium methylide as the ylide source, catalyzed by a heterobimetallic La-Li-3-BINOL complex (LLB) .
Reaction Mechanism
The LLB catalyst activates both the ketone and ylide through a dual Lewis acid mechanism. The La³⁺ center coordinates with the ketone carbonyl, enhancing its electrophilicity, while the Li⁺ ion stabilizes the sulfur ylide. This cooperative activation facilitates nucleophilic attack by the ylide’s methylene group on the ketone, followed by intramolecular cyclization to form the epoxide .
Optimization Studies
Key reaction parameters include:
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Solvent : Tetrahydrofuran (THF, 0.1 M on ketone) optimizes solubility and catalyst activity.
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Additives : Achiral phosphine oxides (e.g., triphenylphosphine oxide) improve enantioselectivity by modulating the catalyst’s coordination sphere.
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Ylide stoichiometry : 1.2 equivalents of ylide ensure complete conversion, minimizing side reactions.
A representative optimization table for analogous substrates is shown below:
Entry | Ketone | Catalyst Loading | Yield (%) | ee (%) |
---|---|---|---|---|
1 | 2-Methylacetophenone | 3 mol% LLB | 92 | 95 |
2 | 2-Ethylacetophenone | 5 mol% LLB | 88 | 87 |
Substrate Scope and Limitations
Methyl ketones with aryl substituents consistently yield >90% isolated product and >90% ee. However, bulkier alkyl groups (e.g., ethyl, propyl) reduce enantioselectivity (88–67% ee) due to steric hindrance at the catalytic site .
Organocatalytic Epoxidation of Alkenes
An alternative route involves the epoxidation of 2-vinyltoluene using hydrogen peroxide (H₂O₂) and 2,2,2-trifluoroacetophenone as the organocatalyst . This method is notable for its mild conditions and rapid reaction times.
Catalyst Design and Reaction Conditions
The trifluoroacetophenone catalyst undergoes hydration in aqueous buffer (pH 11, K₂CO₃/EDTA) to form a reactive dihydroperoxide intermediate. This species oxidizes the alkene via a dioxirane or peroxycarboximidic acid pathway .
Standard Protocol :
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Substrate : 2-Vinyltoluene (1.0 equiv)
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Catalyst : 2 mol% trifluoroacetophenone
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Oxidant : 1.2 equiv H₂O₂, 1.5 equiv MeCN
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Solvent : tert-Butanol (t-BuOH)
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Time : 1 hour at 25°C
Solvent and Additive Effects
Solvent polarity critically influences yield, as demonstrated below:
Solvent | Yield (%) |
---|---|
t-BuOH | >99 |
EtOAc | 95 |
CH₂Cl₂ | 33 |
The addition of MeCN is essential for generating the active oxidant, likely via formation of a peroxycarboximidic acid intermediate .
Mechanistic Insights
The proposed catalytic cycle involves:
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Hydration of trifluoroacetophenone to a geminal diol.
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Reaction with H₂O₂ and MeCN to form a peroxygenated species.
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Epoxidation of 2-vinyltoluene via oxygen transfer, regenerating the catalyst.
Comparative Analysis of Methods
The Corey-Chaykovsky method is preferred for enantioselective synthesis, while the organocatalytic approach offers faster, higher-yielding routes for racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-(2-Methylphenyl)oxirane is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Materials Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)oxirane involves the opening of the oxirane ring, which can occur through nucleophilic attack or under acidic or basic conditions. The ring strain in the oxirane makes it highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
This section compares 2-(2-methylphenyl)oxirane with structurally analogous epoxides, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Comparisons
Substituent Effects on Reactivity and Stability
Electron-Donating Groups :
- The 2-methylphenyl group in this compound moderately activates the epoxide ring toward nucleophilic attack due to the inductive effect of the methyl group .
- Methoxyphenyl derivatives (e.g., 2-(4-methoxyphenyl)-3-methyloxirane) exhibit enhanced ring-opening reactivity in acidic conditions due to the electron-donating methoxy group .
Electron-Withdrawing Groups :
- Fluorinated derivatives (e.g., 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane) show increased electrophilicity, making them reactive in SN2 reactions .
- Trifluoromethyl groups (e.g., 2-{[2-(trifluoromethyl)phenyl]methyl}oxirane) significantly enhance oxidative stability but reduce solubility in polar solvents .
Steric Effects :
Key Research Findings
Crystal Structure Analysis: A related compound, 2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane (C₂₄H₂₂O₅), crystallizes in a monoclinic system (space group Pc) with distinct hydrogen bonding influencing its thermal stability .
Synthetic Utility: 2-[(3-Methylphenoxy)methyl]oxirane (CAS 2186-25-6) is highlighted for its role in synthesizing epoxy-functionalized polymers with high mechanical strength .
Biological Activity
2-(2-Methylphenyl)oxirane, also known as styrene oxide, is an epoxide compound with a chemical formula of C9H10O. It is primarily studied for its biological activity, particularly its potential toxicity, mutagenicity, and effects on various biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its toxicological profiles, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C9H10O
- CAS Number : 96-09-3
- Molecular Weight : 150.18 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, including:
- DNA Damage : The compound has been shown to form adducts with DNA, leading to mutations and potential carcinogenic effects.
- Oxidative Stress : Exposure to this compound can induce oxidative stress in cells, resulting in cellular damage and apoptosis.
- Neurotoxicity : Studies suggest that this compound may affect neurotransmitter systems, potentially leading to neurotoxic effects.
Toxicological Profile
A comprehensive analysis of the toxicological profile of this compound reveals significant concerns regarding its safety. Key findings include:
Study Type | Findings |
---|---|
Acute Toxicity | Exhibits acute toxicity in various animal models (LD50 values vary). |
Mutagenicity | Positive results in Ames test indicating mutagenic potential. |
Reproductive Toxicity | Observed reproductive toxicity in rodent studies. |
Neurotoxicity | Induces neurotoxic effects in vitro and in vivo studies. |
Case Studies
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Mutagenicity Assessment
- A study conducted by Bernauer et al. evaluated the mutagenic potential of this compound using the Salmonella/mammalian microsome assay. The results indicated a significant increase in mutation frequency, suggesting a strong mutagenic effect.
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Reproductive Toxicity Study
- In a controlled study on rats, exposure to varying concentrations of this compound resulted in decreased fertility rates and developmental abnormalities in offspring. The study highlighted the compound's potential as a reproductive toxicant.
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Neurotoxicity Investigation
- Research by Kang et al. demonstrated that exposure to this compound led to alterations in neurotransmitter levels in rodent models, indicating possible neurotoxic effects that warrant further investigation.
Properties
IUPAC Name |
2-(2-methylphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFMIJGTPFQWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950505 | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-26-8 | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2783-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylphenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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